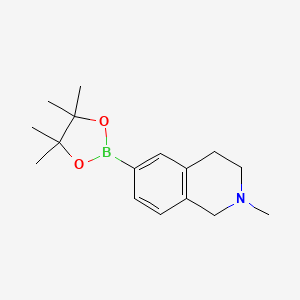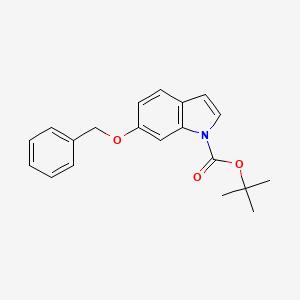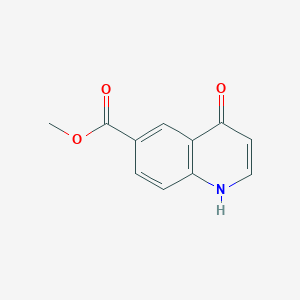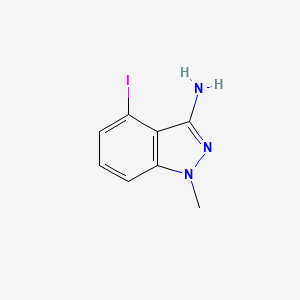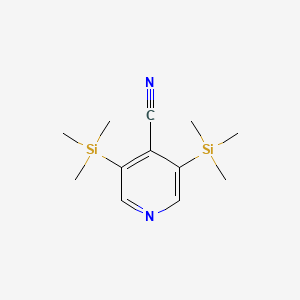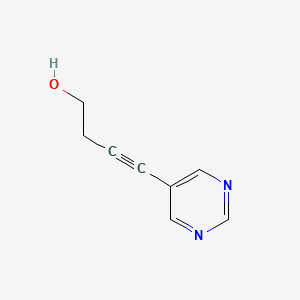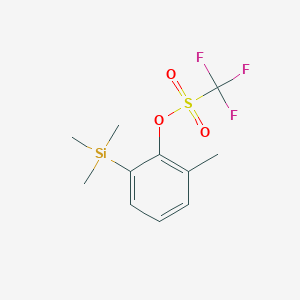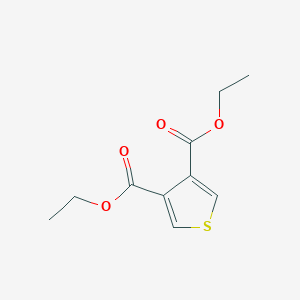
2-(3-氯苯基)噻唑-4-甲醛
描述
2-(3-Chlorophenyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C10H6ClNOS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde involves several steps. One method involves the reaction of substituted aryl hydrazides with CS2 in alcoholic potassium hydroxides . Another method involves the reaction of hydrazine hydrate and substituted isothiocyanate in dichloromethane . The yield of the product is typically high, with one study reporting a yield of 97% .Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be determined using various analytical techniques. For example, its molecular weight is 223.68 g/mol . Its exact mass and monoisotopic mass are 222.9858627 g/mol . It has a topological polar surface area of 58.2 Ų . Its XLogP3-AA, a measure of its lipophilicity, is 3 .科学研究应用
1. 合成药物药效团连接衍生物
2-(3-氯苯基)噻唑-4-甲醛已被用于合成各种药效团连接衍生物。例如,它与不同试剂的反应导致了吡唑基药效团连接噻唑、噻唑啉和噻唑烷酮-5-羧酸衍生物的形成 (Khalifa, Nossier, & Al-Omar, 2017)。
2. 材料化学探索
这种化合物在材料化学领域也具有重要意义。其衍生物,如取代噻吩-2-甲醛,已被合成,突出了结构与物理化学性质之间的关系,特别是在溶剂溶解性和产物收率方面 (Tokárová & Biathová, 2018)。
3. 杂环化学应用
类似化合物2,4-二氯噻唑-5-甲醛等衍生物的醛基已被用于制备各种杂环化合物,如噻吩[2,3-d]噻唑和4H-吡咯-[2,3-d]噻唑 (Athmani, Farhat, & Iddon, 1992)。
4. 光活性衍生物的合成
使用类似化合物合成了新型光活性衍生物,如4-(4-氯苯基)-2-(1H-吲哚-3-基)-6-取代苯基-2H-噻唑并[3,2-a][1,3,5]三嗪。这些衍生物显示出高荧光量子产率等有前途的性质,使它们适用于荧光和半导体材料 (Sravanthi & Manju, 2015)。
5. 抗菌研究中的相关性
从2-(3-氯苯基)噻唑-4-甲醛及其衍生物合成的化合物已被用于研究其抗菌性能。例如,新型2,4-二取代噻唑衍生物对各种微生物显示出显著的抗菌活性 (Vijesh, Isloor, Prabhu, Ahmad, & Malladi, 2010)。
6. 抗惊厥和镇痛研究中的应用
设计和合成了2-(3-氯苯基)噻唑-4-甲醛的衍生物,用于评估其抗惊厥和镇痛活性,在体内研究中显示出有希望的结果 (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015)。
7. 荧光苯乙烯染料的合成
使用4-氯-2-(二苯胺基)-1,3-噻唑-5-甲醛合成了荧光苯乙烯染料,由于其光物理特性,显示出在光学材料中的潜在应用 (Sekar, Umape, & Patil, 2015)。
未来方向
作用机制
Target of Action
Thiazole derivatives have been found to interact with various targets such as topoisomerase ii and the human constitutive androstane receptor (CAR) . These targets play crucial roles in DNA replication and transcription regulation, respectively.
Mode of Action
This interaction results in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription processes . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Based on the mode of action of similar thiazole derivatives, it can be inferred that the compound may induce dna damage, leading to cell cycle arrest and cell death .
生化分析
Biochemical Properties
2-(3-Chlorophenyl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including topoisomerase IV, which is involved in DNA replication and repair . The interaction with topoisomerase IV results in the inhibition of the enzyme’s activity, leading to the disruption of DNA replication and cell division. Additionally, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde has been found to exhibit antimicrobial and antioxidant properties, making it a potential candidate for the development of new therapeutic agents .
Cellular Effects
The effects of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, this compound has been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde binds to the active site of topoisomerase IV, inhibiting its catalytic activity and preventing DNA replication . Additionally, this compound has been shown to interact with reactive oxygen species (ROS) and exhibit antioxidant properties, thereby protecting cells from oxidative stress . These interactions contribute to the compound’s antimicrobial and anticancer activities.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde has been found to exhibit sustained antimicrobial and anticancer activities over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At lower doses, this compound has been shown to exhibit significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can induce toxicity, leading to liver and kidney damage in animal models . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
2-(3-Chlorophenyl)thiazole-4-carbaldehyde is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of several metabolites . These metabolites are then excreted through the kidneys, indicating the involvement of renal pathways in the elimination of the compound. Additionally, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde has been shown to affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde within cells and tissues have been studied to understand its pharmacokinetics and biodistribution. This compound is transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues . Once inside the cells, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which affect its ability to penetrate cell membranes .
Subcellular Localization
The subcellular localization of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it interacts with key biomolecules . The targeting of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde to these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is essential for its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWYXGIKFBCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594553 | |
| Record name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-99-0 | |
| Record name | 2-(3-Chlorophenyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


